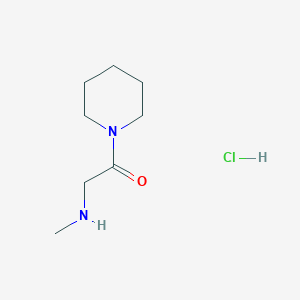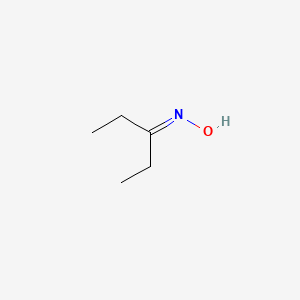![molecular formula C30H20F12N2O B3031045 4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline CAS No. 131662-80-1](/img/structure/B3031045.png)
4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline
描述
The compound "4-[2-[4-[4-[2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline" is a complex molecule that likely contains multiple aromatic rings and fluorinated alkyl groups, as suggested by its name. The presence of the "4-aminophenyl" group indicates an aromatic ring with an amino group at the para position, which is a common feature in various chemical compounds that can be involved in numerous chemical reactions and have a range of applications.
Synthesis Analysis
The synthesis of compounds related to the 4-aminophenyl group can involve several steps, including the conversion of phenols to anilines. For instance, the biochemical formation of the 1-(4-aminophenyl)-1-deoxy-D-ribitol moiety in methanopterin, a coenzyme in methanogenic archaea, involves the replacement of a hydroxyl group with an amino group. This transformation is initiated by the reaction of 4-hydroxybenzoic acid with phosphoribosyl pyrophosphate to form a ribofuranosyl derivative, which then undergoes further reactions to eventually form the aminophenyl moiety .
Molecular Structure Analysis
The molecular structure of the compound is not directly discussed in the provided papers. However, the structure of related compounds, such as those involving aminophenyl groups, would typically be characterized by techniques such as FT-IR spectroscopy and XPS spectrum analysis. These techniques can provide information on the functional groups present and the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
The chemical reactivity of aminophenyl-containing compounds can be quite diverse. For example, the electrochemical copolymerization of aniline and o-aminophenol demonstrates the ability of these compounds to undergo polymerization reactions, which can be influenced by factors such as monomer concentration ratio and solution pH. The resulting copolymers exhibit electrochemical activity and stability across a range of pH values, indicating potential applications in materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include high stability and reversibility in various solutions, as indicated by the behavior of related copolymers. The electrochemical activity of such compounds can be significantly higher than that of polyaniline, and they can maintain this activity over a wide pH range. Conductivity measurements, such as the 1.40 S/cm reported for the poly(aniline-co-o-aminophenol) copolymer, are also important for assessing the potential applications of these materials .
作用机制
Target of Action
Similar compounds such as (e)-5-styrylisatin and (e)-6-styrylisatin are known to be reversible inhibitors of human monoamine oxidase (mao) a and b . These enzymes play a crucial role in the breakdown of monoamines in the body, including neurotransmitters like dopamine and serotonin.
安全和危害
未来方向
属性
IUPAC Name |
4-[2-[4-[4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F12N2O/c31-27(32,33)25(28(34,35)36,17-1-9-21(43)10-2-17)19-5-13-23(14-6-19)45-24-15-7-20(8-16-24)26(29(37,38)39,30(40,41)42)18-3-11-22(44)12-4-18/h1-16H,43-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRHCKTXGBMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564481 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131662-80-1 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [4-(hydroxymethyl)phenoxy]-, methyl ester](/img/structure/B3030962.png)




![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)







